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Compound of Interest

Compound Name: 1-Pyridin-4-yl-imidazolidin-2-one

Cat. No.: B1307488 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in addressing

solubility challenges with 1-Pyridin-4-yl-imidazolidin-2-one.

Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of 1-Pyridin-4-yl-imidazolidin-2-one?

1-Pyridin-4-yl-imidazolidin-2-one is a chemical compound with the following properties:

Molecular Formula: C₈H₉N₃O[1]

Molecular Weight: 163.18 g/mol [1]

Structure: It contains a pyridine ring, which is basic, and an imidazolidin-2-one moiety.

Q2: I am observing very low aqueous solubility of 1-Pyridin-4-yl-imidazolidin-2-one in my

experiments. Is this expected?

Yes, this is expected. While specific solubility data for 1-Pyridin-4-yl-imidazolidin-2-one is not

extensively published, its structural components suggest it is likely a poorly soluble compound.

Many drug candidates emerging from discovery pipelines exhibit low aqueous solubility.

Q3: How does the pyridine ring in the structure affect its solubility?
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The pyridine ring is a basic moiety with a pKa of approximately 5.23.[2][3] This means that at a

pH below 5.23, the pyridine nitrogen will be protonated, forming a pyridinium cation. This

ionization will significantly increase the aqueous solubility of the compound. Therefore, the

solubility of 1-Pyridin-4-yl-imidazolidin-2-one is expected to be pH-dependent.

Troubleshooting Solubility Issues
This section provides a series of troubleshooting guides for common solubility problems

encountered during experiments with 1-Pyridin-4-yl-imidazolidin-2-one.

Issue 1: The compound precipitates out of my aqueous
buffer during the experiment.

Cause: The pH of your buffer is likely at or above the pKa of the pyridine ring (around 5.23),

leading to the precipitation of the less soluble free base form of the compound.

Solution:

pH Adjustment: Lower the pH of your buffer to below 4. This will ensure the pyridine ring is

protonated, increasing the compound's solubility.

Salt Formation: Synthesize a salt form of the compound. A hydrochloride (HCl) salt is a

common and effective choice for basic compounds like this.

Issue 2: I need to dissolve the compound in an organic
solvent for my assay, but it has poor solubility.

Cause: While expected to be more soluble in organic solvents than in neutral water, the

compound may still have limited solubility in non-polar solvents due to the polar imidazolidin-

2-one group.

Solution:

Solvent Screening: Test a range of solvents with varying polarities. Common choices

include DMSO, DMF, methanol, ethanol, and acetonitrile.
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Co-solvents: Use a mixture of solvents. For example, a small amount of DMSO can be

used to initially dissolve the compound, which can then be diluted with a less polar

solvent.

Solubility Enhancement Strategies
For researchers looking to systematically improve the solubility of 1-Pyridin-4-yl-imidazolidin-
2-one, several formulation strategies can be employed.

Strategy 1: Salt Formation
Due to the basic pyridine moiety, salt formation is a highly recommended strategy.

Experimental Protocol: Salt Screening

Dissolve the Free Base: Dissolve 10 mg of 1-Pyridin-4-yl-imidazolidin-2-one in 1 mL of a

suitable organic solvent (e.g., acetone, ethanol).

Add Counter-ion: In separate vials, add a stoichiometric amount (1 equivalent) of different

acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid) dissolved in a

minimal amount of the same solvent.

Induce Precipitation: Allow the solvent to evaporate slowly or add an anti-solvent (a solvent

in which the salt is insoluble, like diethyl ether) to induce precipitation of the salt.

Isolate and Dry: Isolate the resulting solid by filtration and dry under vacuum.

Solubility Measurement: Determine the aqueous solubility of each salt form by adding the

solid to water at a known pH until saturation is reached. The concentration of the dissolved

compound can be measured by HPLC or UV-Vis spectroscopy.

Expected Outcome:

The formation of a salt can significantly increase the aqueous solubility compared to the free

base, especially at a neutral pH.

Quantitative Data (Example)
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Form
Aqueous Solubility at pH
7.0 (µg/mL)

Fold Increase

Free Base 15 1x

Hydrochloride Salt 1500 100x

Mesylate Salt 1200 80x

Tartrate Salt 800 53x

Note: The data in this table is representative and intended for illustrative purposes.
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Salt screening experimental workflow.

Strategy 2: Amorphous Solid Dispersion
Converting the crystalline form of the compound to an amorphous state can enhance its

solubility.

Experimental Protocol: Solvent Evaporation Method for Amorphous Solid Dispersion

Polymer and Drug Solution: Dissolve 1-Pyridin-4-yl-imidazolidin-2-one and a polymer

(e.g., PVP K30, HPMC, Soluplus®) in a common volatile solvent (e.g., methanol, ethanol) in

a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).

Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator.
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Drying: Further dry the solid dispersion in a vacuum oven at a temperature below the glass

transition temperature of the polymer to remove any residual solvent.

Characterization: Confirm the amorphous nature of the dispersion using techniques like

Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Dissolution Testing: Perform dissolution studies to compare the dissolution rate of the

amorphous solid dispersion with the crystalline drug.

Quantitative Data (Example)

Formulation % Drug Release in 30 min

Crystalline Drug 10%

1:3 Drug:PVP K30 ASD 75%

1:5 Drug:HPMC ASD 85%

Note: The data in this table is representative and intended for illustrative purposes.
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Amorphous Solid Dispersion (ASD) preparation workflow.

Strategy 3: Particle Size Reduction
Reducing the particle size of the compound increases its surface area, which can lead to a

faster dissolution rate.

Experimental Protocol: Wet Milling

Suspension Preparation: Prepare a suspension of 1-Pyridin-4-yl-imidazolidin-2-one in an

anti-solvent (a liquid in which it is poorly soluble, e.g., water with a stabilizer like a

surfactant).
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Milling: Introduce the suspension into a bead mill containing grinding media (e.g., zirconium

oxide beads).

Process Monitoring: Mill for a predetermined time, taking samples periodically to measure

the particle size distribution using laser diffraction.

Isolation: Once the desired particle size is achieved, the milled suspension can be used

directly or the solid can be isolated by filtration or spray drying.

Dissolution Comparison: Compare the dissolution rate of the micronized material to the

unmilled material.

Quantitative Data (Example)

Material Mean Particle Size (D50)
Dissolution Rate
(mg/L/min)

Unmilled Drug 50 µm 0.5

Milled Drug 5 µm 5.0

Note: The data in this table is representative and intended for illustrative purposes.
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Particle size reduction workflow.

Further Assistance
For more complex solubility challenges or for guidance on other techniques such as

cocrystallization and lipid-based formulations, please consult specialized literature on

pharmaceutical preformulation. The choice of the most suitable solubility enhancement

technique will depend on the specific physicochemical properties of 1-Pyridin-4-yl-
imidazolidin-2-one and the intended application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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